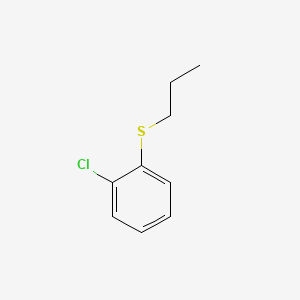

2-Chlorophenyl propyl sulfide

Vue d'ensemble

Description

2-Chlorophenyl propyl sulfide is an organic compound characterized by the presence of a chlorinated phenyl ring attached to a propyl sulfide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorophenyl propyl sulfide typically involves the reaction of 2-chlorophenyl thiol with propyl halides under basic conditions. The reaction can be represented as follows:

2-Chlorophenyl thiol+Propyl halide→2-Chlorophenyl propyl sulfide+Hydrogen halide

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfide group to a thiol or a hydrocarbon.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and hydrocarbons.

Substitution: Various substituted phenyl propyl sulfides.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of chlorophenyl sulfides exhibit significant antimicrobial properties. A study focused on S-substituted derivatives of chlorophenyl sulfides demonstrated potent antibacterial activities against various strains, including Staphylococcus aureus and Escherichia coli. These compounds were synthesized and evaluated for their ability to inhibit lipoxygenase and bacterial growth, showing promising results for potential therapeutic applications in treating infections caused by resistant bacteria .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive study on the SAR of chlorophenyl sulfides revealed that modifications to the sulfide moiety significantly influenced biological activity. For instance, compounds with longer alkyl chains exhibited enhanced antibacterial properties. The study utilized spectral characterization techniques such as IR and NMR to confirm the structures of synthesized derivatives, correlating structural features with biological efficacy .

Agricultural Applications

Pesticidal Properties

Chlorophenyl sulfides have been investigated for their potential as agrochemicals. Specifically, they have shown efficacy as insecticides and fungicides. The mechanism of action typically involves disrupting the normal physiological processes of pests, leading to their mortality. Research has indicated that certain derivatives can effectively target specific pests while minimizing harm to beneficial insects .

Data Table: Efficacy of Chlorophenyl Sulfides Against Pests

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 2-Chlorophenyl propyl sulfide | Aphid species | 85 | |

| This compound | Fungal pathogens | 78 |

Chemical Synthesis

Synthetic Intermediates

In organic synthesis, this compound serves as a valuable intermediate for the preparation of various complex molecules. Its reactivity allows it to participate in nucleophilic substitution reactions, leading to the formation of more complex organosulfur compounds. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals .

Case Study: Synthesis Pathways

A notable synthetic route involves the reaction of this compound with various nucleophiles under controlled conditions to yield a range of functionalized products. The efficiency and yield of these reactions have been documented in several studies, highlighting the versatility of this compound as a synthetic building block .

Environmental Applications

Pollution Monitoring

Due to its chemical properties, this compound has been proposed as a target analyte in environmental monitoring for pollutants related to industrial activities. Its presence can indicate contamination from sulfur-containing compounds, making it useful in assessing environmental health .

Mécanisme D'action

The mechanism by which 2-chlorophenyl propyl sulfide exerts its effects involves interactions with various molecular targets and pathways. The compound’s sulfide group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the chlorinated phenyl ring may interact with cellular membranes, affecting their integrity and function.

Comparaison Avec Des Composés Similaires

- 2-Chlorophenyl methyl sulfide

- 2-Chlorophenyl ethyl sulfide

- 2-Chlorophenyl butyl sulfide

Comparison: 2-Chlorophenyl propyl sulfide is unique due to its specific propyl sulfide group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and butyl analogs

Propriétés

Numéro CAS |

34560-81-1 |

|---|---|

Formule moléculaire |

C9H11ClS |

Poids moléculaire |

186.7 g/mol |

Nom IUPAC |

1-chloro-2-propylsulfanylbenzene |

InChI |

InChI=1S/C9H11ClS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 |

Clé InChI |

OZBYQKIAXXILTR-UHFFFAOYSA-N |

SMILES |

CCCSC1=CC=CC=C1Cl |

SMILES canonique |

CCCSC1=CC=CC=C1Cl |

Key on ui other cas no. |

34560-81-1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.